molecular formula C12H15N3O6 B161152 N-(2,4-Dinitrophenyl)-L-leucine CAS No. 1655-57-8

N-(2,4-Dinitrophenyl)-L-leucine

Katalognummer B161152
CAS-Nummer: 1655-57-8
Molekulargewicht: 297.26 g/mol
InChI-Schlüssel: STMDPCBYJCIZOD-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-Dinitrophenyl)-L-leucine is a compound that has not been extensively studied. It is likely to share some properties with other dinitrophenyl compounds .

Wissenschaftliche Forschungsanwendungen

1. Nanoemulsions for Antimicrobial and Anti-biofilm Applications

  • Summary of Application: Nanoemulsions, which are nano-sized emulsions, have been used as novel antimicrobials and anti-biofilm agents due to their unique physicochemical properties, improved stability, and enhanced biocompatibility . They can improve the targeted and localized delivery of drug moieties or bioactive compounds in physiological conditions with prolonged therapeutic efficacy .
  • Methods of Application: The nanoemulsions are engineered and designed to improve the targeted and localized delivery of drug moieties or bioactive compounds . The size of the nanoemulsions typically ranges from 20 to 200 nm .
  • Results or Outcomes: The nanoemulsions have shown potential in efficient and localized delivery of antimicrobial drugs and anti-biofilm agents to target sites for combating microbial infections, biofilm formation, and associated multidrug resistance phenomenon .

2. Computational and Theoretical Chemistry of Newly Synthesized Compounds

  • Summary of Application: Dinitrophenyl compounds have been used in the synthesis of novel bis-tetrazole acetamides . These compounds have been analyzed using 1H-NMR and 13C-NMR spectroscopy, as well as density functional theory studies .
  • Methods of Application: The synthesized compounds were analyzed using 1H-NMR and 13C-NMR spectroscopy, and density functional theory studies . Molecular docking studies were conducted to investigate the anti-cancer potential of synthesized heterocyclic compounds against caspase 3, NF-KAPPA-B, and P53 protein .
  • Results or Outcomes: Molecular docking analysis demonstrated a potent interaction between 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides and TP53 and NF-KAPPA-B with binding energies of −11.8 kJ/mol .

3. Synthesis of Novel Schiff Base Derivatives

  • Summary of Application: Novel Schiff base of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .
  • Methods of Application: The synthesized compounds were characterized by UV-Visible, Fourier transform infrared, nuclear magnetic resonance and elemental analysis studies .
  • Results or Outcomes: The study provided a new method for the synthesis of Schiff base derivatives, which could be used in various fields such as medicinal chemistry and materials science .

4. Synthesis of N-(2,4-DINITROPHENYL)-L-PHENYLALANINE

  • Summary of Application: N-(2,4-DINITROPHENYL)-L-PHENYLALANINE is a chemical compound that is provided to early discovery researchers as part of a collection of rare and unique chemicals .
  • Methods of Application: This compound is typically used in the early stages of research, particularly in the field of biochemistry .
  • Results or Outcomes: The specific results or outcomes obtained from the use of this compound can vary greatly depending on the specific research context .

5. Synthesis of N-(2,4-DINITROPHENYL)-L-PHENYLALANINE

  • Summary of Application: N-(2,4-DINITROPHENYL)-L-PHENYLALANINE is a chemical compound that is provided to early discovery researchers as part of a collection of rare and unique chemicals .
  • Methods of Application: This compound is typically used in the early stages of research, particularly in the field of biochemistry .
  • Results or Outcomes: The specific results or outcomes obtained from the use of this compound can vary greatly depending on the specific research context .

6. Anti-Cancer Potential of Synthesized Heterocyclic Compounds

  • Summary of Application: Molecular Docking studies were conducted to investigate the anti-cancer potential of synthesized heterocyclic compounds against caspase 3, NF-KAPPA-B and P53 protein .
  • Methods of Application: Molecular docking analysis demonstrated a potent interaction between 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides and TP53 and NF-KAPPA-B .
  • Results or Outcomes: The binding energies of −11.8 kJ/mol and −10.9 kJ/mol for TP53 and NF-KAPPA-B, respectively, indicate their potential as therapeutic agents against these proteins .

Eigenschaften

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMDPCBYJCIZOD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dinitrophenyl)-L-leucine

CAS RN

1655-57-8
Record name N-(2,4-Dinitrophenyl)-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1655-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2,4-DINITROPHENYL)-L-LEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CZ2S3URB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Dinitrophenyl)-L-leucine
Reactant of Route 2
Reactant of Route 2
N-(2,4-Dinitrophenyl)-L-leucine
Reactant of Route 3
Reactant of Route 3
N-(2,4-Dinitrophenyl)-L-leucine
Reactant of Route 4
Reactant of Route 4
N-(2,4-Dinitrophenyl)-L-leucine
Reactant of Route 5
N-(2,4-Dinitrophenyl)-L-leucine
Reactant of Route 6
N-(2,4-Dinitrophenyl)-L-leucine

Citations

For This Compound
24
Citations
E Gómez, EA Macedo - Fluid Phase Equilibria, 2019 - Elsevier
In this work, the partitioning of four N-(2,4-dinitrophenyl)-amino acids (DNP-amino acids) in novel Aqueous Two-Phase Systems (ATPS) based on 1-hexyl-3-methylimidazolium …
Number of citations: 20 www.sciencedirect.com
PF Requejo, E Gómez, EA Macedo - Journal of Chemical & …, 2019 - ACS Publications
In this work, the partitioning of four N-(2,4-dinitrophenyl)-amino acids (DNP-l-leucine, DNP-l-valine, DNP-l-alanine, and DNP-glycine) in aqueous two-phase systems (ATPS) containing …
Number of citations: 12 pubs.acs.org
K Wysoczanska, B Nierhauve, G Sadowski… - Fluid Phase …, 2021 - Elsevier
Predicting the behavior of dinitrophenylated amino acids (DNP-AA) in aqueous solutions requires an understanding and accurate description of interactions that can occur in such …
Number of citations: 10 www.sciencedirect.com
EF Maksimova, EG Vlakh, TB Tennikova - Journal of Chromatography A, 2011 - Elsevier
A series of macroporous monolithic methacrylate-based materials was synthesized by in situ free radical UV-initiated copolymerization of functional monomers, such as glycidyl …
Number of citations: 25 www.sciencedirect.com
J Zhang, Z Tang, Z Liu, G Wang, X Yang, X Hou - Immunobiology, 2023 - Elsevier
The pathogenesis of primary Sjogren’s syndrome (pSS) has not been fully elucidated. We explored differentially expressed proteins and metabolic pathways in pSS using proteomics …
Number of citations: 3 www.sciencedirect.com
Y Ito, R Clary, JJ Witten, Y Zeng - Chromatographia, 2012 - Springer
A new preparative column for the vortex counter-current chromatograph was fabricated by making many (966) cylindrical separation units to a high-density polyethylene disk and then …
Number of citations: 5 link.springer.com
Y Shao, MQ Xu, H Paulus - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received May 25, 1995® abstract: Protein splicing is a self-catalyzed, posttranslational process which converts a precursor polypeptide into two new proteins by the …
Number of citations: 100 pubs.acs.org
EA Oke, SP Ijardar - Advanced Applications of Ionic Liquids, 2023 - Elsevier
Aqueous biphasic systems (ABS) are a unique and sustainable technique used for the separation and purification of biomolecules. The inclusion of a versatile solvent: ionic liquid (IL) in …
Number of citations: 1 www.sciencedirect.com
H Passos, TBV Dinis, EV Capela, MV Quental… - Physical Chemistry …, 2018 - pubs.rsc.org
In the past decade, the remarkable potential of ionic-liquid-based aqueous biphasic systems (IL-based ABSs) to extract and purify a large range of valued-added biocompounds has …
Number of citations: 12 pubs.rsc.org
L Du, S Haldar, JB King, AO Mattes… - Journal of Natural …, 2023 - ACS Publications
Fungi pose a persistent threat to humankind with worrying indications that emerging and re-emerging pathogens (eg, Candida auris, Coccidioides spp., drug-resistant Aspergilli, and …
Number of citations: 2 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.